
3,7-Dibromo-1,5-naphthyridine
Overview
Description
Tigulixostat is a novel, non-purine, selective xanthine oxidase inhibitor developed by LG Chem. It is primarily designed for the treatment of gout and hyperuricemia. Gout is a type of arthritis characterized by the accumulation of uric acid crystals in the joints, leading to inflammation and pain. Tigulixostat works by inhibiting the enzyme xanthine oxidase, which is responsible for the production of uric acid .
Preparation Methods
The synthetic routes and reaction conditions for Tigulixostat are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving selective inhibition of xanthine oxidase. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Tigulixostat undergoes several types of chemical reactions, primarily focusing on its interaction with xanthine oxidase. The compound is designed to inhibit the oxidation of hypoxanthine to xanthine and xanthine to uric acid. Common reagents and conditions used in these reactions include xanthine oxidase inhibitors and controlled pH environments. The major product formed from these reactions is a significant reduction in serum uric acid levels .
Scientific Research Applications
Tigulixostat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study the inhibition of xanthine oxidase and the resulting effects on uric acid production.
Biology: Research focuses on understanding the biological pathways and molecular targets involved in uric acid metabolism and the role of xanthine oxidase inhibitors.
Medicine: Tigulixostat is being investigated for its potential to treat gout and hyperuricemia. .
Mechanism of Action
Tigulixostat exerts its effects by selectively inhibiting the enzyme xanthine oxidase. This enzyme is responsible for the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, Tigulixostat reduces the production of uric acid, thereby lowering serum uric acid levels. The molecular targets involved include the active site of xanthine oxidase, where Tigulixostat binds and prevents the enzyme from catalyzing the oxidation reactions .
Comparison with Similar Compounds
Tigulixostat is unique compared to other xanthine oxidase inhibitors due to its non-purine structure. Similar compounds include:
Allopurinol: A purine analog that inhibits xanthine oxidase but has a different structure and potential side effects.
Febuxostat: Another non-purine xanthine oxidase inhibitor, but with a different chemical structure and efficacy profile.
Topiroxostat: A xanthine oxidase inhibitor with a distinct chemical structure and mechanism of action .
Tigulixostat stands out due to its high selectivity and potency in inhibiting xanthine oxidase, as well as its favorable safety profile observed in clinical trials .
Properties
IUPAC Name |
3,7-dibromo-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-5-1-7-8(12-3-5)2-6(10)4-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEMSCKUFBIJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361244 | |
| Record name | 3,7-dibromo-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17965-72-9 | |
| Record name | 3,7-Dibromo-1,5-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-dibromo-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



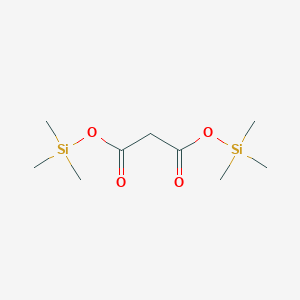
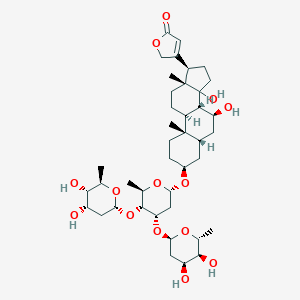
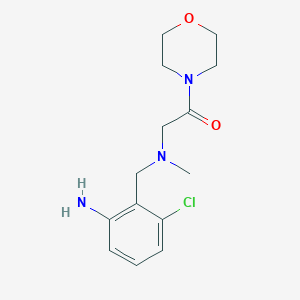
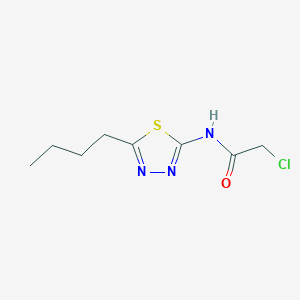
![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)
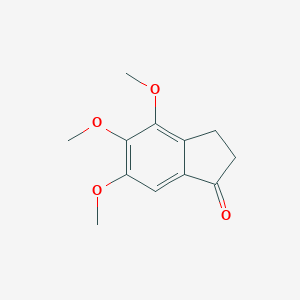


![3-phenylbenzo[b]phenalen-7-one](/img/structure/B98977.png)
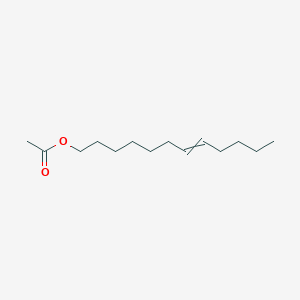
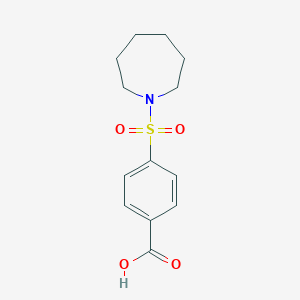
![bis-(Ethylenediamine)copper bis[dicyanoaurate]](/img/structure/B98983.png)

